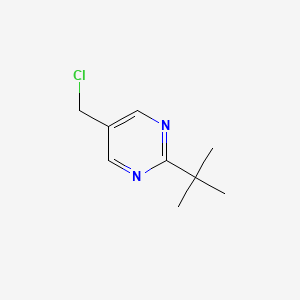
2-Tert-butyl-5-(chloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-5-(chloromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a chloromethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine typically involves the chloromethylation of a pyrimidine derivative. One common method includes the reaction of 2-tert-butylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl and chloromethyl groups into the pyrimidine ring under controlled conditions, optimizing the reaction efficiency and scalability .
化学反応の分析
Types of Reactions
2-(tert-Butyl)-5-(chloromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the pyrimidine ring or the chloromethyl group can lead to different structural modifications.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used to reduce the pyrimidine ring or the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .
科学的研究の応用
2-(tert-Butyl)-5-(chloromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The tert-butyl group can influence the compound’s solubility, stability, and overall reactivity .
類似化合物との比較
Similar Compounds
2-(tert-Butyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a chloromethyl group.
2-(tert-Butyl)-5-bromomethylpyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(tert-Butyl)-5-hydroxymethylpyrimidine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2-(tert-Butyl)-5-(chloromethyl)pyrimidine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct chemical properties. The chloromethyl group provides a reactive site for further functionalization, while the tert-butyl group enhances the compound’s stability and lipophilicity. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry .
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
2-tert-butyl-5-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3 |
InChIキー |
ZIUSZXUCRLOKNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
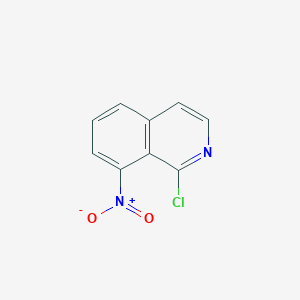

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)

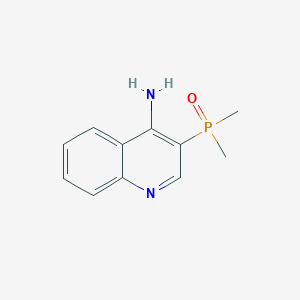
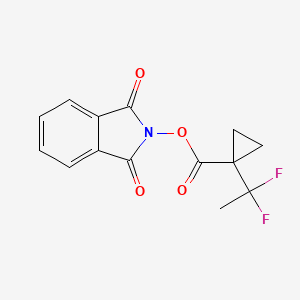
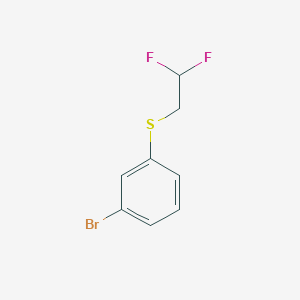


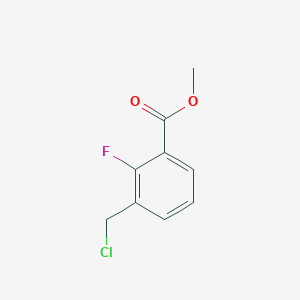
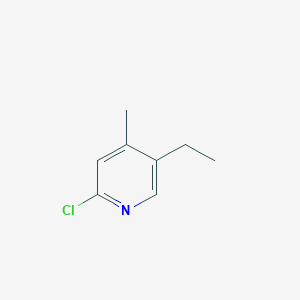
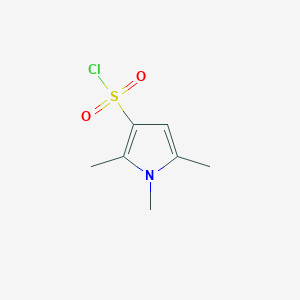
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
